
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a benzopyran core and introduce the cyclohexenyl, iodo, and methoxy groups through a series of reactions. These reactions may include:
Cyclohexenyl Group Introduction: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, forming the cyclohexenyl ring.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-: Lacks the methoxy group, which may affect its reactivity and biological activity.
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-methoxy-: Lacks the iodine atom, which may influence its chemical properties and applications.
Uniqueness
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- is unique due to the presence of both the iodine atom and the methoxy group
Eigenschaften
CAS-Nummer |
587882-47-1 |
|---|---|
Molekularformel |
C16H17IO2 |
Molekulargewicht |
368.21 g/mol |
IUPAC-Name |
3-(cyclohexen-1-yl)-4-iodo-1-methoxy-1H-isochromene |
InChI |
InChI=1S/C16H17IO2/c1-18-16-13-10-6-5-9-12(13)14(17)15(19-16)11-7-3-2-4-8-11/h5-7,9-10,16H,2-4,8H2,1H3 |
InChI-Schlüssel |
WVAIJGBECQOLCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2=CC=CC=C2C(=C(O1)C3=CCCCC3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
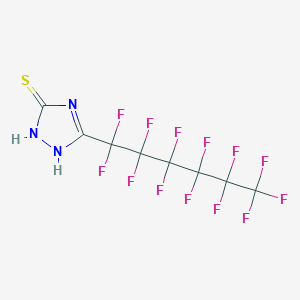
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
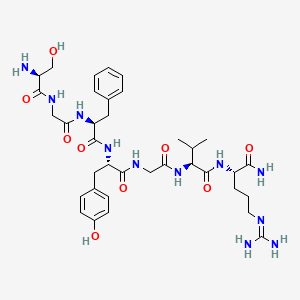
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
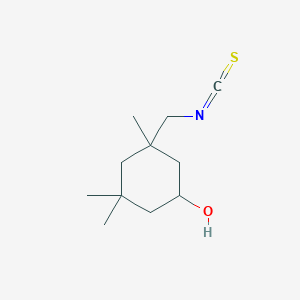
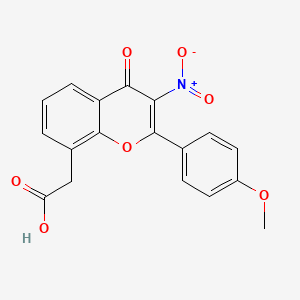
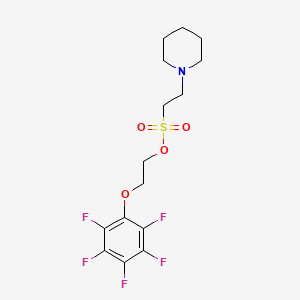

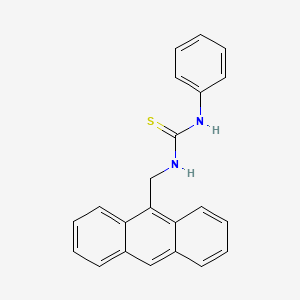
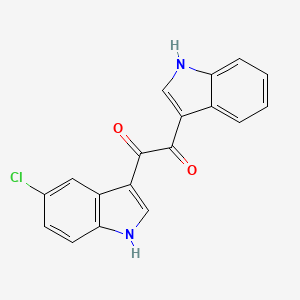
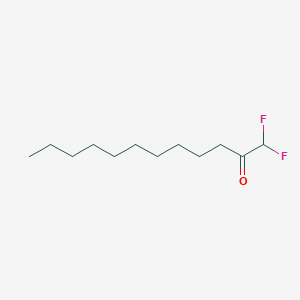
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
